molecular formula C22H17ClN2O3S B2399529 (E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 381713-79-7

(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2399529
CAS No.: 381713-79-7
M. Wt: 424.9
InChI Key: FDLQKBKMVAFPKY-SFQUDFHCSA-N
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Description

The compound “(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate” is a heterocyclic compound. It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a linear formula of C25H21ClN2O3S and a molecular weight of 464.975 .


Molecular Structure Analysis

The central pyrimidine ring in the compound is significantly puckered, assuming almost a screw boat conformation . In addition to the usual intermolecular C—H⋯O hydrogen bonding, short intramolecular C—H⋯S contacts and π–π stacking interactions contribute to the structure .


Physical and Chemical Properties Analysis

The compound is relatively stable and has a high electrophilic nature . The contour maps of HOMO-LUMO and molecular electrostatic potential were analyzed to illustrate the charge density distributions that could be associated with the biological activity . Natural bond orbital (NBO) analysis revealed details about the interaction between donor and acceptor within the bond .

Scientific Research Applications

Anti-inflammatory Activity

Thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities. Certain compounds within this class demonstrated moderate anti-inflammatory activity compared to standard drugs such as indomethacin. These findings suggest the potential utility of thiazolo[3,2-a]pyrimidine derivatives in developing new anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Supramolecular Aggregation and Conformational Features

Research on thiazolo[3,2-a]pyrimidine derivatives has also delved into their supramolecular aggregation and conformational features, providing insights into their structural characteristics. These studies have significant implications for the design of molecules with specific physical and chemical properties, useful in various scientific and pharmaceutical applications (Nagarajaiah & Begum, 2014).

Synthesis and Characterization

The synthesis of thiazolo[3,2-a]pyrimidine derivatives has been extensively studied, with methods developed to create various compounds within this class. These studies are foundational for further research and development in medicinal chemistry, highlighting the versatility of thiazolo[3,2-a]pyrimidine derivatives as a scaffold for drug development (Kappe & Roschger, 1989; Fadda, Bondock, Khalil, & Tawfik, 2013).

Antimicrobial Activity

Some thiazolo[3,2-a]pyrimidine derivatives have shown promising antimicrobial activity against various bacterial and fungal strains. This suggests their potential as leads for the development of new antimicrobial agents, contributing to the ongoing search for novel treatments against resistant microbial infections (Ashok, Holla, & Kumari, 2007).

Mechanism of Action

Target of Action

Similar compounds, such as pyrimidine derivatives, have been known to target various enzymes and receptors in the body

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies on this compound. It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . The interaction could involve binding to the active site of an enzyme or receptor, altering its activity.

Biochemical Pathways

Pyrimidine derivatives have been known to affect various biochemical pathways, including those involved in inflammation and cancer . The compound could potentially affect these pathways, leading to downstream effects on cellular functions.

Pharmacokinetics

These properties would impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action

Result of Action

Related compounds have been shown to have anticancer properties, suggesting that this compound may also have potential anticancer effects .

Action Environment

The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, efficacy, and the nature of its interaction with its targets

Properties

IUPAC Name

methyl (2E)-2-[(3-chlorophenyl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-13-18(21(27)28-2)19(15-8-4-3-5-9-15)25-20(26)17(29-22(25)24-13)12-14-7-6-10-16(23)11-14/h3-12,19H,1-2H3/b17-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLQKBKMVAFPKY-SFQUDFHCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)C(=CC3=CC(=CC=C3)Cl)SC2=N1)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(N2C(=O)/C(=C\C3=CC(=CC=C3)Cl)/SC2=N1)C4=CC=CC=C4)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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